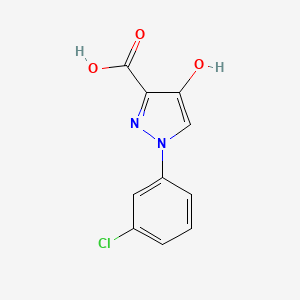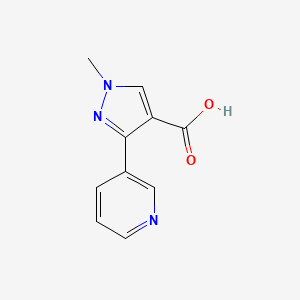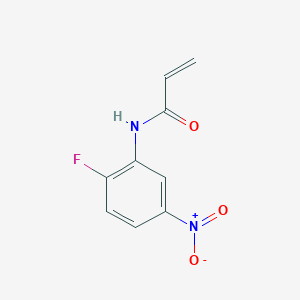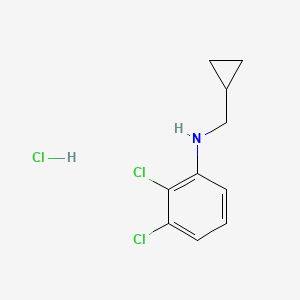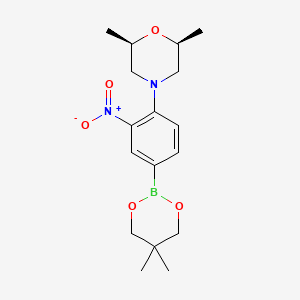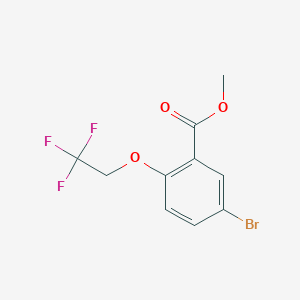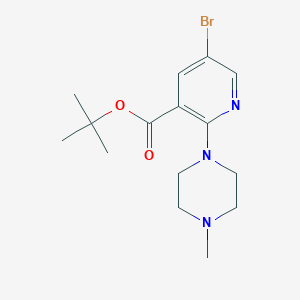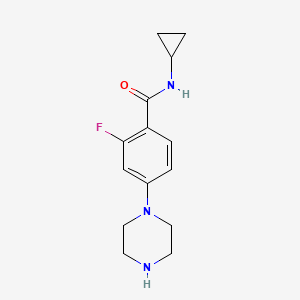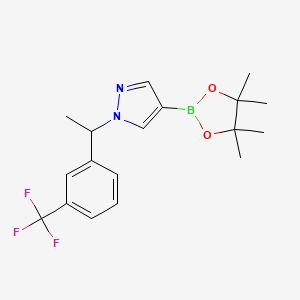![molecular formula C12H16ClNO2 B1490597 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol CAS No. 1343761-16-9](/img/structure/B1490597.png)
1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Übersicht
Beschreibung
“1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a phenyl ring via a carbon-carbon bond . The phenyl ring is substituted at the 2-position with a chlorine atom and at the 1-position with an ethan-1-ol group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Research led by Papoyan et al. (2011) involved the synthesis of new compounds similar to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. These compounds demonstrated significant anticonvulsive and some peripheral n-cholinolytic activities. However, they showed no antibacterial activity, which is notable in understanding their biological applications (Papoyan et al., 2011).
QSAR Analysis for Potential Antioxidants
Drapak et al. (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis on derivatives similar to this compound, which revealed significant insights. The analysis identified parameters of molecular structure that are crucial for designing new potential antioxidants (Drapak et al., 2019).
Antitumor Activity
A study by Isakhanyan et al. (2016) investigated the antitumor activity of compounds structurally related to this compound. They synthesized tertiary aminoalkanol hydrochlorides and tested them for antitumor properties, indicating a potential application in cancer research (Isakhanyan et al., 2016).
Novel Synthesis Methods
Zali-Boeini and Pourjafarian (2012) developed a new one-step synthesis method for creating highly substituted thiophen-2(3H)-one derivatives, starting from 2-Aryl-1-(morpholin-4-yl)ethanethiones. This highlights the compound's role in facilitating novel synthesis techniques (Zali-Boeini & Pourjafarian, 2012).
Analgesic Development
Borowiecki (2022) designed and synthesized a novel ethereal analog of (R)-iso-moramide, using enantiomerically enriched 1-(morpholin-4-yl)propan-2-ol, a structurally related compound. This research is significant in developing potent and safer analgesics (Borowiecki, 2022).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKMTPNTPFSSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCOCC2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
